2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thienyl group in this compound adds to its potential biological activity, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot three-component reaction, which includes the condensation of an aldehyde, a malononitrile, and a thiophene derivative. This reaction is often carried out in the presence of a catalyst such as piperidine or triethylamine, and the reaction medium can be ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the thienyl group but shares similar biological activities.
2-amino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile: Contains a hydroxyphenyl group instead of a thienyl group, which may alter its biological activity.
2-amino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile: Contains a methoxyphenyl group, which can influence its chemical reactivity and biological properties.
Uniqueness
The presence of the thienyl group in 2-amino-4-(3-thienyl)-4H-benzo[h]chromene-3-carbonitrile makes it unique compared to other chromene derivatives. This group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C18H12N2OS |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-amino-4-thiophen-3-yl-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C18H12N2OS/c19-9-15-16(12-7-8-22-10-12)14-6-5-11-3-1-2-4-13(11)17(14)21-18(15)20/h1-8,10,16H,20H2 |
InChI Key |
PQFCHSPTBSKRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CSC=C4)C#N)N |
Origin of Product |
United States |
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